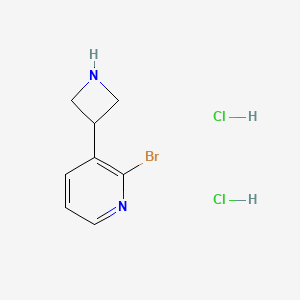

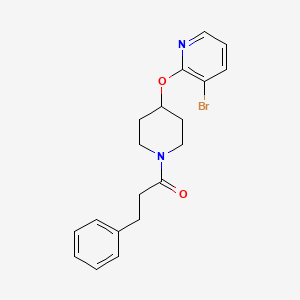

3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Azetidin-3-yl)pyridine dihydrochloride, also known by its CAS Number 1236791-61-9, is a chemical compound with a molecular weight of 207.1 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of azetidine derivatives has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of 3-(Azetidin-3-yl)pyridine dihydrochloride is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical and Chemical Properties Analysis

3-(Azetidin-3-yl)pyridine dihydrochloride is a solid substance stored at room temperature . It has a molecular weight of 207.1 .Scientific Research Applications

Synthesis and Biological Evaluation

- A study detailed the synthesis of a novel azetidine derivative, specifically focusing on (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, whose structure was confirmed using IR, 1H NMR, Mass, and chemical methods. This compound exhibited acceptable antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).

Stereoselective Synthesis and Ring Transformation

- Research on 2-(2-mesyloxyethyl)azetidines showcased their reactivity with different nucleophiles, leading to the stereoselective preparation of various 4-substituted piperidines. This process involved the use of transient 1-azoniabicyclo[2.2.0]hexanes and offers a new approach to synthesizing 3,4-disubstituted piperidines, demonstrating the versatility of azetidine derivatives in medicinal chemistry (Karen Mollet et al., 2011).

Antimicrobial Screening of Azetidine Derivatives

- A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid was synthesized and exhibited excellent antibacterial and antifungal activities. This study illustrates the potential of azetidine derivatives as templates for developing new antimicrobial agents (A. Ayyash, H. Q. A. Habeeb, 2019).

Applications in Drug Discovery

- The Minisci reaction was utilized for introducing oxetane or azetidine into heteroaromatic systems, demonstrating the utility of azetidine derivatives in the synthesis of compounds with significant roles in drug discovery. Such derivatives have been incorporated into marketed drugs and compounds with potential therapeutic applications (M. Duncton et al., 2009).

Antitubercular and Antioxidant Activities

- Azetidinone analogues have been synthesized and assessed for their antioxidant, in vitro antimicrobial, and antitubercular activities. This highlights the diverse biological activities associated with azetidine derivatives and their potential in the treatment and prevention of various diseases (M. Chandrashekaraiah et al., 2014).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(azetidin-3-yl)-2-bromopyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQRVGXEWDYUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(N=CC=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)